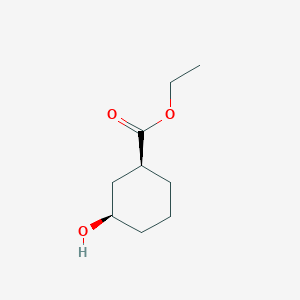

ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate

Description

Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate is a chiral cyclohexane derivative featuring a hydroxy group at the 3-position and an ethyl ester moiety at the 1-position. Its stereochemistry (1S,3R) plays a critical role in its physicochemical properties and reactivity. This compound is often utilized as a synthetic intermediate in pharmaceuticals and bioactive molecules, particularly in the development of conformationally restricted analogs of neurotransmitters like γ-aminobutyric acid (GABA) .

Properties

IUPAC Name |

ethyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAOLPQGOBDXBH-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC[C@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate typically involves the reduction of a precursor compound, such as a cyclohexanone derivative. One common method is the reduction of ethyl 3-oxocyclohexanecarboxylate using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often include the use of hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) under mild temperatures and pressures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of biocatalysts, such as enzymes, can also be employed to achieve high enantioselectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: SOCl2 in the presence of a base like pyridine.

Major Products Formed

Oxidation: Ethyl 3-oxocyclohexanecarboxylate.

Reduction: Ethyl (1S,3R)-3-hydroxycyclohexanemethanol.

Substitution: Ethyl (1S,3R)-3-chlorocyclohexanecarboxylate.

Scientific Research Applications

Key Reactions Involving Ethyl (1S,3R)-3-Hydroxycyclohexanecarboxylate

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | PCC | Ethyl 3-oxocyclohexanecarboxylate |

| Reduction | LiAlH4 | Ethyl (1S,3R)-3-hydroxycyclohexanemethanol |

| Substitution | SOCl2 | Ethyl (1S,3R)-3-chlorocyclohexanecarboxylate |

Chemistry

This compound serves as a chiral building block in the synthesis of various organic compounds. Its stereochemistry can influence the reactivity and selectivity of reactions, making it crucial in synthetic organic chemistry.

Biology

In biological research, this compound is investigated for its role as a substrate in enzyme-catalyzed reactions. Its structural features allow for the study of enzyme specificity and mechanism, providing insights into metabolic pathways.

Medicine

The compound has potential applications in pharmaceutical development , particularly in creating chiral drugs. Its ability to interact with biological targets can lead to the development of new therapeutic agents targeting specific diseases.

Case Study 1: Synthesis of Chiral Drugs

A study demonstrated the use of this compound as a precursor for synthesizing chiral drugs. The compound's stereochemistry allowed researchers to achieve high yields of optically pure products suitable for pharmaceutical applications.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes revealed its potential as a substrate. The findings highlighted how modifications to the compound could enhance binding affinity and specificity towards target enzymes.

Mechanism of Action

The mechanism of action of ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The stereochemistry of the compound plays a crucial role in its biological activity, as it can affect the orientation and interaction with target molecules .

Comparison with Similar Compounds

Structural Analogs with Varied Stereochemistry

Ethyl (1R,3S)-3-Hydroxycyclohexanecarboxylate

- Stereochemical Impact : The enantiomer (1R,3S) exhibits opposite optical rotation values, which can influence its interaction with chiral environments in biological systems.

Ethyl (1S,3S)-3-Hydroxycyclohexanecarboxylate

- Metabolic Relevance : The (1S,3S) stereoisomer is involved in bacterial metabolic pathways, such as the dehydration to cyclohex-1-enecarboxylate in Alicyclus bacillus acidocaldarius, highlighting stereospecific enzymatic recognition .

Derivatives with Additional Functional Groups

Ethyl (1S,3R,4R)-3-Amino-4-Hydroxycyclohexanecarboxylate Hydrochloride

- Functional Modifications: The introduction of an amino group at the 3-position and a second hydroxy group at the 4-position enhances hydrogen-bonding capacity and zwitterionic character.

- Its hydrochloride salt improves solubility for pharmaceutical formulations .

Ethyl (1S,3R)-3-Aminocyclohexanecarboxylate Hydrochloride

- Zwitterionic Behavior : Unlike the hydroxy-substituted parent compound, this derivative forms a zwitterion stabilized by intermolecular N–H⋯O and C–H⋯O hydrogen bonds in the crystal lattice .

- Synthetic Yield: Reported yields for similar amino derivatives (e.g., 56% for ethyl (1R,5R,6S)-6-(tert-butoxycarbonyl)-5-hydroxycyclohex-3-enecarboxylate) suggest moderate efficiency in stereocontrolled syntheses .

Protected Derivatives: Role of tert-Butoxycarbonyl (Boc) Groups

Ethyl (1S,2S,3R)-2-(tert-Butoxycarbonyl)-3-Hydroxycyclohexanecarboxylate [(+)-25]

- Synthetic Advantages : The Boc group enhances stability during multi-step syntheses. This derivative exhibits a high yield (87%) and distinct optical rotation ([α]²⁵D = +24.6) .

- Comparison with Unprotected Analogs : The absence of a Boc group in ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate simplifies deprotection steps but may reduce stability under acidic conditions.

Biological Activity

Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and enzymology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

- IUPAC Name : Ethyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate

- Molecular Formula : C9H16O3

- CAS Number : 1680213-12-0

- SMILES Notation : CCOC(=O)[C@H]1CCCC@HO

- InChI : InChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1

This compound exhibits biological activity primarily through its interactions with specific enzymes. The hydroxyl and ester functional groups allow for hydrogen bonding and hydrophobic interactions with enzyme active sites. This stereochemistry is crucial as it influences the compound's binding affinity and specificity towards various biological targets .

Interaction with Enzymes

Research indicates that this compound can act as a substrate in enzyme-catalyzed reactions. Its structural characteristics enable it to participate in various biochemical pathways, potentially modulating enzyme activity and specificity .

Medicinal Chemistry

This compound is being explored for its potential in drug development due to its chiral nature. Chiral compounds are essential in pharmaceuticals as they often exhibit different biological activities based on their stereochemistry. This compound's ability to serve as a chiral building block makes it valuable in synthesizing complex organic molecules .

Potential Therapeutic Uses

Preliminary studies suggest that this compound may have applications in treating conditions that require modulation of enzymatic activity. For instance, it could be investigated for its role in metabolic pathways associated with certain diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other similar compounds to highlight its unique properties:

| Compound Name | Stereochemistry | Notable Differences |

|---|---|---|

| Ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate | 1R, 3S | Different stereochemistry leading to altered reactivity |

| Ethyl 3-hydroxycyclopentanecarboxylate | - | Smaller ring size affecting conformational flexibility |

| Ethyl 4-fluoro-3-hydroxycyclohexanecarboxylate | Fluorinated | Fluorine enhances lipophilicity and metabolic stability |

Q & A

Basic: What synthetic methodologies are recommended for preparing ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate with high enantiomeric purity?

Answer:

The compound can be synthesized via asymmetric catalysis or enzymatic resolution. Key methods include:

- Asymmetric Hydrogenation : Use chiral catalysts (e.g., Ru-BINAP complexes) to reduce ketone precursors. Reaction conditions (e.g., 50–100 bar H₂, 40–60°C) and solvent polarity must be optimized to enhance enantioselectivity .

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) can resolve racemic mixtures by selectively acylating one enantiomer. Monitor reaction progress via chiral HPLC to achieve >98% ee .

- Stereoselective Cyclization : Utilize epoxycyclohexane intermediates with Lewis acids (e.g., BF₃·Et₂O) to control hydroxyl group orientation .

Basic: How can the stereochemistry and purity of this compound be confirmed?

Answer:

- NMR Spectroscopy : Analyze coupling constants (e.g., ) and Nuclear Overhauser Effect (NOE) to confirm the (1S,3R) configuration. For example, axial vs. equatorial proton environments in cyclohexane rings produce distinct splitting patterns .

- Chiral Chromatography : Use columns like Chiralpak® IA/IB with hexane:isopropanol (95:5) to verify enantiomeric purity. Compare retention times to known standards .

- Polarimetry : Measure specific rotation ([α]D) and compare with literature values for stereochemical validation .

Advanced: How can researchers resolve contradictions in reported NMR spectral data for this compound?

Answer:

Discrepancies in chemical shifts or coupling constants often arise from:

- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter hydrogen bonding and ring conformations. Re-run spectra under consistent conditions .

- Impurity Interference : Purify samples via flash chromatography (silica gel, ethyl acetate/hexane) and reanalyze.

- Dynamic Equilibria : Low-temperature NMR (e.g., –40°C) can "freeze" ring-flipping in cyclohexane derivatives, clarifying axial/equatorial proton assignments .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic acyl substitution?

Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies for ester hydrolysis or aminolysis. Solvent models (e.g., PCM for water) improve accuracy. Focus on orbital interactions (e.g., LUMO localization at the carbonyl carbon) .

- Molecular Dynamics (MD) : Simulate steric effects of the cyclohexane ring on reaction pathways. Compare activation barriers for different nucleophiles (e.g., OH⁻ vs. NH₃) .

Basic: Which biological assays are suitable for studying the bioactivity of this compound?

Answer:

- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric methods (e.g., monitoring arachidonic acid conversion) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include controls for esterase-mediated hydrolysis .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess susceptibility to oxidative metabolism .

Advanced: How can reaction conditions be optimized to minimize by-products during large-scale synthesis?

Answer:

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent) systematically. Use response surface methodology (RSM) to identify optimal conditions .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .

- By-Product Analysis : Isolate impurities via prep-HPLC and characterize using HRMS/MS to retro-synthesize their pathways .

Advanced: What strategies elucidate the structure-activity relationship (SAR) of derivatives of this compound?

Answer:

- Analog Synthesis : Modify the ester group (e.g., methyl vs. tert-butyl) or hydroxyl position. Use Mitsunobu reactions to invert stereochemistry .

- Pharmacophore Mapping : Overlay docking poses (e.g., AutoDock Vina) to identify critical hydrogen-bonding motifs. Correlate binding scores with experimental IC₅₀ values .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and steric bulk to predict bioactivity .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for volatile intermediates .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep at –20°C under nitrogen to prevent ester hydrolysis or oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.